molecular formula C7H4BrF3O B1289219 4-Bromo-3-(trifluoromethyl)phenol CAS No. 320-49-0

4-Bromo-3-(trifluoromethyl)phenol

Cat. No. B1289219
CAS RN: 320-49-0
M. Wt: 241 g/mol
InChI Key: VOWPIDJSINRFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)phenol is a brominated phenol derivative with a trifluoromethyl group attached to the aromatic ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of substituted 4-(trifluoromethyl)phenols, which are structurally related to 4-Bromo-3-(trifluoromethyl)phenol, can be achieved through ortho-lithiation followed by reaction with electrophiles. The selectivity of this process is enhanced by the ortho-directing effect of a THP-protected hydroxy group, which is superior to the directing effect of the CF3 group . Although the specific synthesis of 4-Bromo-3-(trifluoromethyl)phenol is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3-(trifluoromethyl)phenol has been studied using X-ray crystallography and theoretical methods such as density functional theory (DFT). For instance, a Schiff base compound containing a bromo and trifluoromethyl group on the phenol ring has been characterized, and its molecular geometry has been compared with DFT calculations, showing good agreement . These studies are crucial for understanding the electronic and steric effects of substituents on the phenol ring.

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including electrophilic aromatic substitution. For example, the electrophilic trifluoromethylthiolation of phenols has been shown to be para-selective, with the potential to yield biologically interesting analogues . Additionally, bromophenols can be formed through the chlorination of water containing phenol and bromide ions, with the yield of bromination products being influenced by the presence of hypochlorous acid and bromide ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and trifluoromethyl can affect the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. Schiff base compounds containing bromo and trifluoromethyl groups have been synthesized and characterized, providing insights into their structural, spectroscopic, and electronic properties . These properties are essential for predicting the behavior of these compounds in various chemical environments and for designing new materials and pharmaceuticals.

Scientific Research Applications

Halogenation and Rearrangement Studies

4-Bromo-3-(trifluoromethyl)phenol is involved in various chemical reactions, such as halogenation and rearrangement. Fischer and Henderson (1983) explored the bromination of phenols and the subsequent isomerization and disproportionation of bromophenols, contributing to the understanding of bromodienone rearrangement in trifluoromethanesulfonic acid. This research is crucial for the synthesis of complex organic compounds and understanding reaction mechanisms (Fischer & Henderson, 1983).

Spectroelectrochemical Properties in Phthalocyanines

Kamiloğlu et al. (2018) synthesized novel phthalocyanines with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigated their electrochemical and spectroelectrochemical properties. These findings are significant for the development of electrochemical technologies, indicating potential applications in various fields such as electronics and materials science (Kamiloğlu et al., 2018).

Synthesis and Characterization of Schiff Bases

The synthesis and characterization of Schiff bases involving 4-Bromo-3-(trifluoromethyl)phenol have been studied. Soltani et al. (2018) reported on the synthesis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol and its characterization through various techniques such as DFT calculations, revealing insights into the compound's electronic, optical, and thermodynamic properties (Soltani et al., 2018).

Electrophilic Trifluoromethylthiolation of Phenols

Jereb and Gosak (2015) explored the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols, demonstrating selective functionalization and the production of biologically interesting SCF3-analogues. This study is important for the development of new compounds with potential applications in pharmaceuticals and chemical synthesis (Jereb & Gosak, 2015).

Metal Complex Synthesis and Properties

The properties of metal complexes involving 4-Bromo-3-(trifluoromethyl)phenol have been a subject of study. For example, Kasuga et al. (1978) investigated the substitution reactions of phenol on 3-bromo-2,4-pentanedionato metal complexes, providing valuable insights into the reactivity of these complexes and their potential applications in coordination chemistry and catalysis (Kasuga et al., 1978).

O-Trifluoromethylation of Phenols

The O-trifluoromethylation of phenols, leading to the synthesis of aryl trifluoromethyl ethers, has been studied by Zhou et al. (2016). This research opens pathways for the construction of functionalized compounds with applications in various chemical industries, including agrochemicals and pharmaceuticals (Zhou et al., 2016).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation. If inhaled or in contact with skin, it can be harmful . In case of exposure, immediate medical attention is required .

Future Directions

While specific future directions for 4-Bromo-3-(trifluoromethyl)phenol are not mentioned, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP) derivatives are expected to be discovered in the future . This suggests potential future research directions for related compounds like 4-Bromo-3-(trifluoromethyl)phenol.

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWPIDJSINRFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624200
Record name 4-Bromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)phenol

CAS RN

320-49-0
Record name 4-Bromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-3-trifluoromethylaniline (48 g, 0.2 mol) was treated with water (300 ml) and concentrated H2SO4 (36 ml) at 60° C. for 1 hour. The resulting suspension was cooled in an ice bath and treated with sodium nitrite (16 g, 0.23 mol) in water (30 ml) maintaining the temperature of the reaction mixture below 10° C. The resulting solution was stirred at 0° C. for 1 hour, and then added portionwise, over 1 hour, to a 25% H2SO4 aqueous solution (160 ml) whilst steam distilling. After collecting approximately 1 liter of distillate, the aqueous distillate was extracted with ether and the organic solution dried using MgSO4, filtered and concentrated. The product, 4-bromo-3-trifluoromethylphenol, was obtained by distillation under reduced pressure. Yield 18.0 g (37%); boiling point 68-71/1 mmHg.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Trifluoromethylphenol (compound I) (5.0 g) was dissolved in carbon disulfide (3.0 ml) and then to the solution was added a solution of bromine (5.0 g) in carbon disulfide (2.0 ml) over a period of about 15 minutes at 25° C. or less, followed by allowing the reaction to proceed for 2 hours at 25° C. The resulting reaction mixture was added to water (10 ml) and then subjected to repeated extraction with methylene chloride. The methylene chloride layer was washed with aqueous sodium hydrogen-carbonate solution and then with water and dehydration-dried by adding anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure to obtain 3-trifluoromethyl-4-bromophenol (compound II, 4.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-(trifluoromethyl)phenol
Reactant of Route 2
4-Bromo-3-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-(trifluoromethyl)phenol

Citations

For This Compound
10
Citations
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
Discussion A study has been made of the bromination of 3-(trifluoromethyl)-phenol, both in carbon tetra-chloride and bromine water. Since 3-(trifluoromethyl)-phenol is relatively …
Number of citations: 5 pubs.acs.org
ML Micklatcher, M Cushman - Synthesis, 1999 - thieme-connect.com
An improved method for the synthesis of 3-fluorosalicylic acid is described. A positional protective group strategy allows formylation selectively at the ortho position of 4-bromo-2-…
Number of citations: 7 www.thieme-connect.com
ML Martini, J Liu, C Ray, X Yu, XP Huang… - Journal of medicinal …, 2019 - ACS Publications
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct noncanonical pathways such as β-arrestins in addition to the canonical G protein-dependent …
Number of citations: 16 pubs.acs.org
DM George, EC Breinlinger, M Friedman… - Journal of medicinal …, 2015 - ACS Publications
Protein kinase Cθ (PKCθ) regulates a key step in the activation of T cells. On the basis of its mechanism of action, inhibition of this kinase is hypothesized to serve as an effective therapy …
Number of citations: 49 pubs.acs.org
MP Bourbeau, A Siegmund, JG Allen… - Journal of medicinal …, 2013 - ACS Publications
Acetyl-CoA carboxylase (ACC) is a target of interest for the treatment of metabolic syndrome. Starting from a biphenyloxadiazole screening hit, a series of piperazine oxadiazole ACC …
Number of citations: 17 pubs.acs.org
C Alverez - 2019 - search.proquest.com
This thesis describes the design and synthesis of allosteric, small molecule inhibitors targeting the cancer relevant p 97. Due to its pivotal role of maintaining proteostasis, while both …
Number of citations: 3 search.proquest.com
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com
O Talbi - 2015 - ruor.uottawa.ca
Hormone replacement therapy (HRT) has been subject to much debate due to concerns that long term use of such treatment of menopause increases the risk of breast and uterine …
Number of citations: 2 ruor.uottawa.ca
JI Lee - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.